9,9-Bis(4-bromophenyl)fluorene
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Overview
Description
9,9-Bis(4-bromophenyl)fluorene is an organic compound with the molecular formula C25H16Br2. It is a derivative of fluorene, where two bromophenyl groups are attached at the 9th position of the fluorene core. This compound is known for its unique structural properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis(4-bromophenyl)fluorene typically involves the bromination of 9,9-diphenylfluorene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or quinones under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can lead to the formation of 9,9-diphenylfluorene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in a polar solvent such as dimethyl sulfoxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 9,9-Bis(4-hydroxyphenyl)fluorene or 9,9-Bis(4-aminophenyl)fluorene.
Oxidation: 9,9-Bis(4-bromophenyl)fluorenone.
Reduction: 9,9-Diphenylfluorene.
Scientific Research Applications
9,9-Bis(4-bromophenyl)fluorene is used in various scientific research fields due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems and as a probe in fluorescence microscopy.
Medicine: Research into its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 9,9-Bis(4-bromophenyl)fluorene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can be substituted or involved in redox reactions, making the compound versatile in different chemical environments. The molecular targets and pathways depend on the specific application, such as interacting with biological molecules in medicinal chemistry or forming conductive polymers in industrial applications.
Comparison with Similar Compounds
9,9-Diphenylfluorene: Lacks the bromine atoms, making it less reactive in substitution reactions.
9,9-Bis(4-chlorophenyl)fluorene: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
9,9-Bis(4-methylphenyl)fluorene: Contains methyl groups instead of bromine, affecting its chemical behavior and applications.
Uniqueness: 9,9-Bis(4-bromophenyl)fluorene is unique due to the presence of bromine atoms, which enhance its reactivity and make it suitable for a wide range of chemical transformations. This reactivity allows it to be used in diverse scientific research applications, from material science to medicinal chemistry.
Properties
IUPAC Name |
9,9-bis(4-bromophenyl)fluorene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Br2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTLUEKUYMRVDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Br2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443607 |
Source
|
Record name | 9,9-bis(4-bromophenyl)fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128406-10-0 |
Source
|
Record name | 9,9-bis(4-bromophenyl)fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the incorporation of 9,9-Bis(4-bromophenyl)fluorene into a poly(fluorene) copolymer affect its optical properties compared to homopolymers of di-n-hexylfluorene?
A1: The study investigated a copolymer of this compound and 2,7-dibromo-9,9-di-n-hexylfluorene, end-capped with 2-bromofluorene []. While the research doesn't directly compare this copolymer to di-n-hexylfluorene homopolymers, it highlights that incorporating this compound introduces structural distortion within the polymer chain. This distortion likely influences the polymer's ability to form aggregates, which significantly impacts its absorption properties. The study primarily focuses on understanding aggregate and excimer formation mechanisms in poly(fluorene)s rather than directly comparing specific polymer structures.
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